Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- is a chemical compound with the molecular formula and a molecular weight of 216.28 g/mol. This compound is characterized by a phenolic structure substituted with an amino group and a pyrrole derivative, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 927988-31-6, although detailed physical properties such as density and boiling point are not readily available .
The chemical behavior of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- can be analyzed through various reactions typical of phenolic compounds. These may include:
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- has been studied for its potential biological activities. Compounds with similar structures often exhibit:
The synthesis of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- typically involves multi-step organic reactions. While specific methods for this compound may not be widely documented, general synthetic approaches might include:
For example, one method involves reacting a substituted pyrrole with an appropriate phenolic derivative under acidic or basic conditions to promote coupling .
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- has potential applications in several areas:
Studies on similar compounds suggest that Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- may interact with various biological targets:
Several compounds share structural similarities with Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminoantipyrine | C11H12N4O | Known for its analgesic properties; used in clinical settings. |
| 5-Methylpyrrole | C5H7N | Simpler structure; serves as a building block for more complex molecules. |
| 4-Hydroxyphenylacetic acid | C9H10O3 | Exhibits anti-inflammatory properties; structurally related through the phenolic moiety. |
The uniqueness of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- lies in its specific combination of a pyrrole ring and an amino-substituted phenolic structure, which may confer distinct biological activities not observed in these other compounds.